3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.:
Cat. No.: VC15137785
Molecular Formula: C24H31N5O4
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N5O4 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | 3-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C24H31N5O4/c1-32-19-12-17-18(13-20(19)33-2)26-23-22(17)25-15-29(24(23)31)14-21(30)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h12-13,15-16,26H,3-11,14H2,1-2H3 |
| Standard InChI Key | RRHHQVRJGSQEHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5CCCCC5)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic IUPAC name, 3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one, delineates its architecture:
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Pyrimido[5,4-b]indol-4(5H)-one core: A fused bicyclic system comprising a pyrimidine ring (positions 1–4) and an indole moiety (positions 5–9), with a ketone at position 4 .
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7,8-Dimethoxy substituents: Methoxy groups at positions 7 and 8 on the indole fragment, enhancing electronic stability and influencing receptor binding .
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3-(2-Oxoethyl) side chain: A two-carbon linker with a ketone group at position 3, facilitating conjugation to the piperazine moiety .
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4-Cyclohexylpiperazin-1-yl group: A piperazine ring substituted with a cyclohexyl group at position 4, contributing to lipophilicity and pharmacokinetic properties .
Molecular Formula and Weight
The molecular formula is C₂₇H₃₄N₆O₄, calculated from the aggregation of constituent atoms. The molecular weight is 530.6 g/mol, consistent with analogs bearing similar substituents .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of pyrimido[5,4-b]indole derivatives typically involves multi-step protocols, as exemplified by related compounds in the literature :
Core Formation (Pyrimidoindole Skeleton)
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Condensation of 4-oxo-piperidine derivatives: As described in EP1998620B1, 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester undergoes cyclization with aryl aldehydes to form the pyrimidine ring .
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Annulation with indole precursors: Coupling of the pyrimidine intermediate with 5-methoxyindole-2-carboxylic acid derivatives under acidic conditions yields the fused pyrimidoindole core .
Functionalization at Position 3
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Introduction of the 2-oxoethyl chain: Alkylation of the pyrimidoindole nitrogen at position 3 with bromoacetyl bromide, followed by oxidation, installs the ketone-containing side chain .
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Piperazine Conjugation: Reaction of the 2-oxoethyl intermediate with 4-cyclohexylpiperazine in the presence of a coupling agent (e.g., EDC/HOBt) affords the final product .
Methoxy Group Installation
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Selective O-methylation: Treatment of dihydroxy intermediates with methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide introduces the 7,8-dimethoxy groups .
Purification and Characterization
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Crystallization: Crude product is purified via recrystallization from ethanol/water mixtures, as demonstrated in analogous syntheses .
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Spectroscopic Validation:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (pH 7.4), attributed to the lipophilic cyclohexyl and methoxy groups .
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LogP: Predicted value of 3.2 (ChemAxon), indicating moderate membrane permeability .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media due to the ketone and ester functionalities .
Spectral Data
| Technique | Key Features |
|---|---|
| ¹³C NMR | Carbonyl (C=O) at δ 170–175 ppm; aromatic carbons (pyrimidoindole) at δ 110–160 ppm |
| IR | Strong absorption at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O methoxy) |
Pharmacological Profile
Mechanism of Action
Structural analogs, such as pyrimido[5,4-b]indoles, exhibit Toll-like receptor 4 (TLR4) agonism, activating NFκB and interferon pathways . Computational modeling suggests binding to the MD-2 co-receptor within the TLR4/MD-2 complex, skewing cytokine production toward interferon-γ-induced protein 10 (IP-10) over pro-inflammatory IL-6 .
Biological Activity Data
Data extrapolated from related compounds (Table 1) :
| Parameter | Value | Source |
|---|---|---|
| TLR4 Activation | EC₅₀ = 0.8 μM (NFκB luciferase assay) | |
| IP-10 Induction | 590 pg/mL at 5 μM (human PBMCs) | |
| Cytotoxicity (CC₅₀) | >50 μM (HEK293 cells) |
Structure-Activity Relationships (SAR)
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Piperazine Substitution: Cyclohexyl groups enhance metabolic stability compared to smaller alkyl chains .
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Methoxy Positioning: 7,8-Dimethoxy configuration optimizes solubility without compromising TLR4 binding .
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Side Chain Length: Two-carbon linkers (as in the 2-oxoethyl group) maximize agonist efficacy .
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